hexahydro-8a-methyl-7(1H)-Indolizinone
Description
Significance of the Indolizinone Core in Synthetic Organic Chemistry
The indolizinone core, a nitrogen-fused bicyclic system, is a privileged scaffold in synthetic organic chemistry. These structures are present in a wide array of natural alkaloids, many of which exhibit significant biological activities. The inherent reactivity and stereochemical information embedded in the indolizinone framework make it a versatile precursor for the construction of more complex molecular architectures. The strategic manipulation of the functional groups within the indolizinone core allows chemists to access a diverse range of nitrogen-containing heterocyclic compounds.
Historical Trajectories and Milestones in Hexahydro-8a-methyl-7(1H)-Indolizinone Research
The research trajectory of this compound is intrinsically linked to the total synthesis of the complex picrotoxane alkaloid, (-)-dendrobine. A landmark achievement in this area was the enantioselective total synthesis of (-)-dendrobine reported by Kreis and Carreira in 2012. researchgate.netnih.gov In their seminal work, this compound (referred to as compound 14 in their publication) emerged as a crucial late-stage intermediate. researchgate.netorganic-chemistry.org
The synthesis of this key intermediate was elegantly achieved through a carefully orchestrated sequence of reactions, beginning with a commercially available enantiomerically pure starting material. organic-chemistry.org A key transformation involved an intramolecular Michael addition, which established the cis-fused ring system of the indolizinone core with high stereocontrol. organic-chemistry.org This strategic use of this compound streamlined the construction of the challenging tetracyclic core of (-)-dendrobine and highlighted the importance of this intermediate in complex molecule synthesis. researchgate.netpitt.edu
Overview of Contemporary Academic Research Foci for this compound
Current academic research involving this compound continues to be predominantly focused on its application as a pivotal intermediate in the synthesis of dendrobine (B190944) and related alkaloids. researchgate.netpitt.edu The efficiency and stereoselectivity of the route developed by Carreira and co-workers have made this intermediate an attractive target for synthetic chemists.
Detailed Research Findings
The synthesis of this compound, as reported in the total synthesis of (-)-dendrobine, involves a multi-step sequence. A key step is the intramolecular cyclization to form the bicyclic lactam.
Table 1: Key Reaction Step in the Synthesis of this compound
| Precursor | Reagents and Conditions | Product | Yield | Reference |
| N-benzyl protected amino-enone | H₂, Pd/C, EtOAc, rt | This compound | Not explicitly reported for this single step | organic-chemistry.org |
Table 2: Physicochemical and Spectroscopic Data for this compound
| Property | Value |
| Molecular Formula | C₉H₁₅NO |
| Molecular Weight | 153.22 g/mol |
| CAS Number | 85358-22-1 |
| Appearance | White solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ = 3.38 (ddd, J = 11.2, 7.2, 4.0 Hz, 1H), 3.01 (ddd, J = 11.2, 8.8, 2.4 Hz, 1H), 2.49 – 2.38 (m, 1H), 2.33 – 2.22 (m, 1H), 2.01 – 1.89 (m, 2H), 1.88 – 1.76 (m, 2H), 1.75 – 1.64 (m, 1H), 1.59 – 1.47 (m, 1H), 1.13 (s, 3H) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ = 175.8, 63.2, 50.1, 40.5, 36.4, 33.9, 25.9, 25.5, 22.9 |
| IR (thin film) | ν = 2959, 2872, 1682, 1456, 1383, 1335, 1286, 1222, 1169 cm⁻¹ |
| High-Resolution Mass Spectrometry (ESI) | m/z [M+H]⁺ calcd for C₉H₁₆NO: 154.1226; found: 154.1226 |
Note: Spectroscopic data is based on the information provided in the supporting information of the Kreis and Carreira publication.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
8a-methyl-1,2,3,5,6,8-hexahydroindolizin-7-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO/c1-9-4-2-5-10(9)6-3-8(11)7-9/h2-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZORZKXCQFWVDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCN1CCC(=O)C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Hexahydro 8a Methyl 7 1h Indolizinone and Its Derivatives
Strategies for Total Synthesis of Hexahydro-8a-methyl-7(1H)-Indolizinone
The total synthesis of the this compound framework, identified by CAS number 85358-22-1, is a subject of interest due to its presence in the structure of various natural products. achemblock.comchemicalregister.com Approaches to this skeleton can be broadly categorized into classical routes that build the ring system sequentially and modern strategies that employ convergent or divergent principles.
Classical approaches to the indolizinone core often rely on the cyclization of linear precursors derived from piperidine (B6355638) or pyrrolidine (B122466) building blocks. One of the most established methods involves the intramolecular cyclization of functionalized piperidines. For instance, strategies frequently commence from readily available nitrogen-containing heterocycles, such as proline, which serves as a versatile chiral synthon for a variety of pyrrolizidine (B1209537) and indolizidine alkaloids. rsc.org
Key classical reactions for constructing the indolizinone skeleton include:
Intramolecular Alkylation: Cyclization of a piperidine derivative bearing an ω-haloalkyl side chain at the nitrogen atom via intramolecular N-alkylation, followed by oxidation and lactam formation.
Dieckmann Condensation: Intramolecular condensation of a piperidine-dicarboxylate ester to form the six-membered ring, followed by decarboxylation.
Aza-Cope and Mannich Reactions: Tandem sequences involving aza-Cope rearrangement followed by an intramolecular Mannich reaction are powerful classical methods for constructing the bicyclic system.
These routes, while effective, can sometimes require multiple steps and may lack the efficiency and stereocontrol offered by more contemporary methods.
Modern synthetic design often favors convergent or divergent pathways to enhance efficiency and enable the synthesis of analog libraries. In a convergent synthesis, the two rings of the indolizinone system would be constructed from separate, advanced intermediates that are coupled late in the synthesis. A divergent approach would utilize a common intermediate to access a variety of derivatives, including the target methyl-substituted compound.
A notable modern strategy involves the use of metal-catalyzed cycloisomerization reactions. For example, platinum-catalyzed cyclization of pyridine (B92270) propargylic alcohols provides efficient access to functionalized indolizine (B1195054) and indolizinone heterocycles. nih.govnih.gov This method allows for the rapid construction of the core skeleton from readily prepared linear substrates. nih.gov
Divergent syntheses often start from a common bicyclic precursor. For instance, a synthesized indolizidinone can be divergently modified. An example is the synthesis of fluorinated indolizidinone derivatives, where a core structure is created via an intramolecular aza-Michael reaction, which is then subjected to various transformations like ring-closing metathesis (RCM) to produce a library of compounds. nih.gov
Stereoselective Synthesis of this compound Systems
Achieving stereocontrol, particularly at the C-8a quaternary center, is a primary focus in the synthesis of this compound. This is accomplished through asymmetric catalysis, the use of chiral auxiliaries, or by controlling diastereoselectivity in ring-forming reactions.
Asymmetric catalysis is a powerful tool for setting stereocenters during the formation of the indolizinone ring system. princeton.edu Transition metals like platinum, palladium, rhodium, and copper, paired with chiral ligands, are frequently employed to catalyze key bond-forming events enantioselectively. nih.govrsc.org
Platinum(II) catalysis, for instance, can facilitate the cycloisomerization of propargylic esters to form indolizine products. The addition of bulky, electron-rich phosphine (B1218219) ligands to the PtCl₂ catalyst significantly improves reaction yields. nih.gov Similarly, rhodium-catalyzed hydroformylation of N-allylpyrroles has been used to synthesize indolizidines stereoselectively from optically pure α-amino acids. nih.gov This process involves an intramolecular cyclodehydration that proceeds with complete stereochemical integrity. nih.gov
Recent advances have also highlighted synergistic Cu/Ir catalysis for the cascade allylation/Friedel-Crafts type reaction to assemble enantioenriched indolizines bearing multiple stereogenic centers. researchgate.net
| Catalyst System | Reaction Type | Key Feature | Reference |
|---|---|---|---|
| PtCl₂ / 2-(dicyclohexylphosphino)biphenyl | Cycloisomerization | Efficient synthesis of C-1 substituted indolizines from propargylic esters. | nih.gov |
| Rhodium / Chiral Ligands | Hydroformylation-Cyclodehydration | Stereocontrolled synthesis of indolizidines from chiral α-amino acids. | nih.gov |
| Δ-Rh1 (Chiral-at-metal complex) | Conjugate Addition | Highly enantioselective (95%–>99% ee) addition to α,β-unsaturated 2-acyl imidazoles. | rsc.org |
| Synergistic Cu/Ir Catalysis | Cascade Allylation/Friedel-Crafts | Diastereo-/enantioselective assembly of 2,3-fused indolizine derivatives. | researchgate.net |
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. wikipedia.orgnumberanalytics.com Once the desired stereocenter is set, the auxiliary is cleaved and can often be recovered. wikipedia.org This strategy is highly effective for controlling stereochemistry in the synthesis of complex molecules. nih.gov
Well-known examples include Evans oxazolidinones and sulfur-based auxiliaries, which are widely used in asymmetric alkylations and aldol (B89426) reactions. nih.govscielo.org.mxsigmaaldrich.com In the context of indolizidine synthesis, a tricyclic N-acyl-N,O-acetal, incorporating (S)-2-(1-aminoethyl)phenol as a chiral auxiliary, has been shown to undergo highly diastereoselective TiCl₄-mediated allylation to produce a chiral (5S)-allylpyrrolidinone, a key intermediate for indolizidine alkaloids. nih.gov
Chiral ligands are crucial components of asymmetric catalysis, creating a chiral environment around a metal center that biases the reaction pathway toward one enantiomer. numberanalytics.com Chiral oxazoline (B21484) phosphine ferrocene (B1249389) ligands (FOXAPs) and cinchona alkaloids are prominent examples that have been successfully applied in a multitude of asymmetric transformations, including those to form heterocyclic systems. researchgate.netresearchgate.net
| Type | Example | Application | Reference |
|---|---|---|---|
| Chiral Auxiliary | (S)-2-(1-aminoethyl)phenol derived N-acyl-N,O-acetal | Stereocontrolled allylation for the synthesis of (-)-indolizidines 167B and 209D. | nih.gov |
| Chiral Auxiliary | Evans Oxazolidinones | General use in asymmetric alkylations and aldol reactions. | nih.gov |
| Chiral Ligand | (R)-BINAP | Used in enantioselective palladium-catalyzed polyene cyclizations. | chim.it |
| Chiral Ligand | Cinchona Alkaloids | Organocatalysis of 1,4-additions and cycloadditions. | researchgate.net |
Diastereoselective reactions are fundamental to constructing the multiple stereocenters of the indolizinone core with the correct relative configuration. Annulation reactions, which form a new ring onto an existing structure, are particularly powerful.
The intramolecular Mizoroki-Heck reaction is a prominent method for forming sterically demanding cyclic and spirocyclic structures via C-C bond formation. chim.itnih.gov This palladium-catalyzed annulation has been successfully applied to the diastereoselective synthesis of N-methylspiroindolines. nih.gov In these reactions, a palladium(0) catalyst effects the intramolecular cyclization of an aryl halide onto a tethered alkene. nih.govnih.govmdpi.com The facial selectivity of the migratory insertion step can be controlled by bulky protecting groups, leading to high diastereoselectivity (>98%). nih.gov This methodology is highly relevant for establishing the quaternary C-8a stereocenter of the target indolizinone.
Ring-closing metathesis (RCM) is another key reaction for forming the six-membered ring of the indolizinone system. The enantioselective synthesis of fluorinated indolizidinone derivatives has been achieved using a sequence involving an enantioselective intramolecular aza-Michael reaction followed by RCM to construct the final bicyclic product. nih.gov
| Reaction | Catalyst/Reagent | Substrate Type | Key Outcome | Reference |
|---|---|---|---|---|
| Intramolecular Mizoroki-Heck Annulation | Pd(t-Bu₃P)₂ / Et₃N | Cyclopentenyl-tethered 2-bromo-N-methylanilines | Formation of N-methylspiroindolines with >98% diastereoselectivity. | nih.govdiva-portal.org |
| Ring-Closing Metathesis (RCM) | Grubbs or Hoveyda-Grubbs Catalyst | Dienyl amides | Formation of the second ring in indolizidinone synthesis. | nih.gov |
| Heck-Heck Cascade | Pd(OAc)₂ / (R)-BINAP | Structurally related amides with multiple alkenes | One-step assembly of fused indolizidine frameworks. | chim.it |
Novel Reagents, Catalytic Systems, and Reaction Conditions in this compound Synthesis
The quest for more efficient and selective methods for the synthesis of complex alkaloids has led to the development of a variety of novel reagents, catalytic systems, and optimized reaction conditions. These advancements are pivotal in overcoming the challenges associated with the construction of the indolizidinone core, particularly the stereoselective formation of the 8a-methyl group.
Recent breakthroughs in transition metal-catalyzed reactions have offered powerful tools for the synthesis of indolizidine alkaloids. For instance, a nickel-catalyzed [4+2] cycloaddition of alkynes and azetidinones has been effectively utilized to construct the core piperidinone structure, which is a key intermediate in the synthesis of indolizidine alkaloids. nih.gov This methodology has proven to be applicable in the total synthesis of several related alkaloids, suggesting its potential for the synthesis of this compound. nih.gov
Palladium-catalyzed reactions have also been instrumental in the synthesis of indolizidine and quinolizidine (B1214090) alkaloids. A notable example is the stereoselective palladium-catalyzed allylic alkylation of vinyl-substituted cyclic carbonates, which allows for the modular and concise assembly of the alkaloid motifs. nih.gov Furthermore, palladium-catalyzed intramolecular oxidative coupling has been employed for the efficient synthesis of functionalized indole (B1671886) derivatives, a reaction that proceeds with high regioselectivity. mdpi.com The use of specific ligands, such as dppf and XPhos, in conjunction with palladium catalysts has been shown to be crucial for achieving high yields and conversions in these transformations. nih.gov
Organocatalysis has emerged as a powerful strategy for the enantioselective synthesis of complex molecules, including precursors to indolizidinones. For example, N-tosyl-(Sa)-binam-L-prolinamide has been used as an organocatalyst in the synthesis of (S)-8a-methyl-3,4,8,8a-tetrahydro-1,6-(2H,7H)-naphthalenedione, demonstrating the feasibility of creating the 8a-methyl quaternary center with high enantioselectivity. researchgate.net Such organocatalytic cascade reactions, like the Michael/ketalization/fragmentation cascade, can be conducted under mild conditions and are effective for a wide range of substrates. rsc.org
Interactive Table: Novel Catalytic Systems in Indolizidinone Synthesis
| Catalytic System | Reaction Type | Key Features | Potential Application for Target Compound |
| Nickel-based Catalysts | [4+2] Cycloaddition | Utilizes alkynes and azetidinones to form piperidinone core. nih.gov | Construction of the 6-membered ring of the indolizinone skeleton. nih.gov |
| Palladium-based Catalysts | Allylic Alkylation / Intramolecular Oxidative Coupling | Employs vinyl cyclic carbonates or enamines for cyclization. nih.govmdpi.com | Formation of the bicyclic indolizidine framework with high regioselectivity. nih.govmdpi.com |
| Organocatalysts | Asymmetric Aldol/Michael Reactions | Enantioselective formation of quaternary carbon centers. researchgate.net | Stereocontrolled introduction of the 8a-methyl group. researchgate.net |
Green Chemistry Principles Applied to this compound Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of complex molecules like alkaloids to reduce environmental impact and enhance sustainability. These approaches focus on the use of environmentally benign solvents, catalysts, and energy sources.
One of the most promising green strategies in alkaloid synthesis is biocatalysis, which utilizes enzymes or whole microbial cells to perform chemical transformations with high selectivity and under mild conditions. nih.gov Chemo-enzymatic strategies often involve the biocatalytic preparation of chiral building blocks that are then chemically converted to the target alkaloid. nih.govrsc.org For instance, lipases are commonly used for the kinetic resolution of alcohols and the desymmetrization of diols to produce enantiomerically pure intermediates for the synthesis of piperidine, indolizidine, and quinolizidine alkaloids. rsc.org The use of enzymes like transaminases and monoamine oxidases in cascade reactions also represents a powerful tool for the asymmetric synthesis of chiral amines, which are key precursors for many alkaloids. researchgate.net
Microwave-assisted organic synthesis (MAOS) is another green technique that has been successfully applied to the synthesis of nitrogen-containing heterocycles. nih.govnih.gov Microwave irradiation can dramatically reduce reaction times, improve yields, and enhance the purity of the final products compared to conventional heating methods. nih.govscholarsresearchlibrary.com This technology has been used in a variety of indole-forming reactions, including Fischer, Madelung, and Bischler-Mohlau syntheses, as well as metal-mediated cyclizations. nih.gov The application of microwave heating in the synthesis of indolizine derivatives has demonstrated its potential for more efficient and environmentally friendly production. mdpi.com
The use of greener solvents, such as water or ionic liquids, and the development of solvent-free reaction conditions are also central tenets of green chemistry that have been explored in the context of indolizine synthesis.
Interactive Table: Green Chemistry Approaches in Alkaloid Synthesis
| Green Chemistry Principle | Methodology | Advantages | Relevance to Target Compound Synthesis |
| Use of Catalysis | Biocatalysis (e.g., lipases, transaminases) | High chemo-, regio-, and stereoselectivity; mild reaction conditions. nih.gov | Enantioselective synthesis of chiral precursors. nih.govrsc.org |
| Alternative Energy Sources | Microwave-Assisted Synthesis (MAOS) | Reduced reaction times, increased yields, higher product purity. nih.govscholarsresearchlibrary.com | Acceleration of cyclization and other key synthetic steps. mdpi.comnih.gov |
| Safer Solvents and Reaction Conditions | Use of water, ionic liquids, or solvent-free conditions | Reduced environmental impact and improved safety. | Potential for cleaner reaction profiles in various synthetic steps. |
Chemical Transformations and Derivatization of Hexahydro 8a Methyl 7 1h Indolizinone
Functionalization Reactions on the Hexahydro-8a-methyl-7(1H)-Indolizinone Skeleton
A thorough search of chemical databases and scientific literature did not yield specific studies detailing the functionalization reactions performed directly on the this compound skeleton. The reactivity of this saturated system has not been a significant focus of published research.
Regioselective Functionalization and Substituent Effects
There is no available research data concerning the regioselective functionalization of this compound or the influence of its methyl substituent on such reactions.
Stereochemical Implications of Derivatization Reactions on the Indolizinone Core
Specific studies on the stereochemical outcomes of derivatization reactions starting from the this compound core are not present in the available literature.
Formation of Complex Polycyclic Scaffolds from this compound Precursors
No specific examples or methodologies were found in the scientific literature that describe the use of this compound as a direct precursor for the synthesis of more complex polycyclic scaffolds.
Mechanistic Investigations in Hexahydro 8a Methyl 7 1h Indolizinone Chemistry
Elucidation of Reaction Mechanisms for Hexahydro-8a-methyl-7(1H)-Indolizinone Synthesis
The synthesis of the this compound core can be achieved through various strategic approaches, each with its own distinct reaction mechanism. While direct mechanistic studies on this specific molecule are not extensively documented in publicly available literature, the synthesis of closely related indolizidinone frameworks provides a basis for understanding the probable pathways.
One notable synthetic route involves the ring expansion of a cyclopentenone precursor. An unexpected isomerization has been observed during the N-methylation of a related 7-aza lactam, where the double bond migrated from the Δ⁹,¹⁰ to the Δ⁵,⁶ position. rsc.org This suggests a dynamic behavior of the indolizinone core under certain reaction conditions, likely influenced by thermodynamic stability and the reagents employed.
General mechanistic pathways applicable to the synthesis of the indolizidinone skeleton include:
Intramolecular Cyclization Reactions: A prevalent strategy for constructing the bicyclic indolizidinone system is through intramolecular cyclization. This can involve several key reaction types:
Intramolecular aza-Michael Addition: This reaction involves the addition of a nitrogen nucleophile to an α,β-unsaturated ketone or ester within the same molecule. The enantioselective synthesis of fluorinated indolizidinone derivatives has been achieved using an intramolecular aza-Michael reaction catalyzed by a phosphoric acid derivative. acs.orgnih.gov This highlights the potential for stereocontrolled synthesis of substituted indolizidinones.
Radical Cyclization: The generation of α-acylamino radicals followed by their intramolecular addition to olefins or allenes presents another powerful method for the synthesis of indolizidinone structures. acs.org
Ring-Closing Metathesis (RCM): In multi-step syntheses, RCM is a valuable tool for forming one of the rings of the indolizidinone core, often following the initial formation of a substituted pyrrolidine (B122466) ring. acs.orgnih.gov
The choice of synthetic route and the specific reaction conditions play a crucial role in determining the efficiency and stereochemical outcome of the synthesis of this compound and its analogs.
Mechanistic Pathways of this compound Functionalization and Transformation
Once the this compound core is synthesized, it can undergo various functionalization and transformation reactions to introduce molecular diversity. The reactivity of the indolizinone skeleton is influenced by the presence of the lactam functionality and the stereochemistry of the ring junctions.
Mechanistic pathways for the functionalization of the broader class of indolizine (B1195054) and indolizidinone derivatives often involve:
Reactions at the Carbonyl Group: The lactam carbonyl can be subjected to reduction or other nucleophilic additions, although these reactions can sometimes be challenging due to the amide resonance.
α-Functionalization: The carbons alpha to the carbonyl group can be deprotonated to form enolates, which can then react with various electrophiles. This allows for the introduction of substituents at these positions.
Hydrogenation: The hydrogenation of unsaturated precursors to the saturated this compound is a key transformation. The stereochemical outcome of this reduction is highly dependent on the catalyst and the substrate's stereochemistry. For instance, the hydrogenation of different unsaturated lactam isomers can lead to different diastereomeric dihydro derivatives. rsc.org
Detailed mechanistic studies on the functionalization of this compound itself are limited. However, the principles of lactam and bicyclic amine chemistry suggest that its reactivity will be governed by the interplay of steric and electronic factors inherent to its rigid, fused-ring structure.
Transition State Analysis and Reaction Energetics in this compound Chemical Reactions
The stereochemical outcome and feasibility of chemical reactions involving this compound are dictated by the energetics of the corresponding transition states. While specific computational studies on this particular molecule are not readily found in the literature, computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating reaction mechanisms in related systems.
For analogous reactions in the synthesis of indolizidine alkaloids, DFT calculations have been employed to:
Elucidate Reaction Pathways: By calculating the energies of reactants, intermediates, transition states, and products, the most likely reaction mechanism can be determined.
Predict Stereoselectivity: The relative energies of diastereomeric transition states can explain and predict the stereochemical outcome of a reaction. For example, in the hydrogenation of unsaturated indolizinone precursors, the approach of hydrogen to the catalyst surface will be sterically biased, leading to the preferential formation of one diastereomer. The configurations of these products can be rationalized by analyzing their 360 MHz ¹H NMR spectra. rsc.org
Understand Catalyst Control: In catalyzed reactions, computational studies can reveal how a catalyst interacts with the substrate to lower the activation energy and control selectivity.
A deeper understanding of the transition state geometries and reaction energetics for the synthesis and functionalization of this compound would require dedicated computational studies. Such investigations would be invaluable for optimizing existing synthetic routes and designing new, more efficient, and selective chemical transformations.
Role of Hexahydro 8a Methyl 7 1h Indolizinone As a Synthetic Intermediate and Scaffold
Utilization in Complex Natural Product Synthesis
The indolizidine alkaloid core is a prevalent motif in a vast array of natural products exhibiting a wide spectrum of biological activities. The synthesis of these complex molecules often relies on the strategic use of pre-functionalized building blocks that enable the efficient and stereocontrolled construction of the target scaffold.
The hexahydro-8a-methyl-7(1H)-indolizinone core is a key structural component in various alkaloids. While direct total syntheses commencing from isolated this compound are not extensively documented, its structural motif is a recurring theme in the synthesis of more complex systems. For instance, the enantioselective synthesis of tetracyclic spiro[indolizidine-1,3′-oxindole] alkaloids, a class of compounds with significant pharmacological properties, often involves the in-situ generation of a related indolizinone core. mdpi.comnih.govresearchgate.net A common strategy involves the stereoselective cyclocondensation of a chiral starting material, such as (S)-tryptophanol, with a suitable dicarbonyl compound, followed by a series of transformations to construct the indolizidinone framework. nih.gov The presence of the ketone functionality in the this compound structure provides a convenient handle for further chemical manipulation, allowing for the introduction of additional complexity and the completion of the total synthesis.
The general synthetic approaches to indolizine (B1195054) and indolizidine alkaloids are numerous and well-established, often involving cycloaddition reactions or transition-metal-catalyzed cyclizations. rsc.orgorganic-chemistry.orgrsc.orgorganic-chemistry.orgjbclinpharm.org These methods highlight the fundamental importance of the indolizinone core in accessing this class of natural products.
While specific examples of semisynthesis starting directly from this compound are not prevalent in the literature, the chemical nature of this intermediate suggests significant potential for such applications. The ketone and the alpha-methyl group are prime sites for chemical modification. For example, the ketone could be subjected to reduction to the corresponding alcohol, followed by elimination to introduce unsaturation, or it could serve as a site for nucleophilic addition to introduce new substituents. The methyl group could potentially be functionalized through enolate chemistry. These modifications would allow for the diversification of a common intermediate into a library of related, yet distinct, natural product analogues, facilitating the exploration of structure-activity relationships.
Application in the Design and Construction of Novel Medicinal Chemistry Scaffolds
The rigid, three-dimensional nature of the this compound framework makes it an attractive scaffold for the design of novel therapeutic agents. Its defined spatial arrangement of atoms can lead to specific and high-affinity interactions with biological targets.
The generation of chemical libraries around a central scaffold is a cornerstone of modern drug discovery. researchgate.netenamine.net this compound is a prime candidate for such an approach. The ketone functionality allows for a wide range of chemical transformations, including the formation of hydrazones, oximes, and other derivatives, each introducing a new vector for diversification. Furthermore, the lactam moiety can potentially be cleaved and re-functionalized. Fragment-based drug design (FBDD) and dynamic combinatorial chemistry (DCC) are powerful techniques where such a scaffold could be employed to identify novel inhibitors for various enzymes. nih.gov By systematically modifying the periphery of the indolizinone core, a large and diverse library of compounds can be generated for high-throughput screening against a panel of biological targets.
Potential in the Construction of Advanced Organic Materials
The application of nitrogen-containing heterocycles is not limited to the life sciences; they are also finding increasing use in the field of materials science, particularly in organic electronics.
Stereochemical Aspects of Hexahydro 8a Methyl 7 1h Indolizinone
Conformational Analysis of the Hexahydro-8a-methyl-7(1H)-Indolizinone Ring System
The conformational landscape of the this compound ring system is a complex interplay of steric and electronic factors. The fused five- and six-membered rings can adopt several conformations, with the trans- and cis-fused decalidone-like structures being the most significant. The presence of the methyl group at the bridgehead C-8a position introduces additional steric constraints that influence the conformational equilibrium.
Detailed conformational analysis of related indolizidinone systems has been successfully performed using a combination of high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy and molecular modeling. nih.gov Techniques such as two-dimensional double quantum filtered correlation spectroscopy (DQFCOSY), total correlation spectroscopy (TOCSY), and nuclear Overhauser enhancement spectroscopy (NOESY) are instrumental in determining the spatial proximity of protons within the molecule. nih.gov Interproton distances derived from NOESY data, coupled with the analysis of coupling constants, provide crucial insights into the ring's pucker and the orientation of substituents.
Molecular mechanics and density functional theory (DFT) calculations are often employed to complement experimental NMR data. These computational methods can predict the relative energies of different conformations, helping to identify the most stable arrangement of the ring system. For instance, in analogous hydroxylated indolizidinones, X-ray crystallography has revealed specific solid-state conformations, which can serve as a basis for understanding the conformational preferences in solution. nih.gov
Table 1: Spectroscopic and Computational Techniques for Conformational Analysis
| Technique | Information Provided | Reference |
| 1D and 2D NMR (COSY, TOCSY, NOESY) | Through-bond and through-space proton-proton correlations, coupling constants, providing insights into ring conformation and substituent orientation. | nih.gov |
| Molecular Modeling (Distance Geometry, Simulated Annealing) | Calculation of low-energy conformations based on experimental distance constraints. | nih.gov |
| X-ray Crystallography | Precise three-dimensional structure in the solid state, including bond lengths, bond angles, and torsional angles. | nih.gov |
Chirality, Stereoisomerism, and Diastereomeric Relationships in this compound Research
The structure of this compound contains at least one stereocenter at the C-8a position, rendering the molecule chiral. The presence of this chiral center gives rise to the existence of enantiomers, which are non-superimposable mirror images. The specific three-dimensional arrangement, or absolute configuration, at this center is designated as either (R) or (S) according to the Cahn-Ingold-Prelog priority rules. youtube.com
The introduction of additional substituents on the indolizinone ring can lead to the formation of diastereomers. Diastereomers are stereoisomers that are not mirror images of each other and possess different physical and chemical properties. oregonstate.edu For example, the synthesis of hydroxylated indolizidines often results in mixtures of diastereomers, which can be separated and their absolute stereochemistry determined. nih.gov
The diastereoselective synthesis of related spiroindolines has been achieved with high control, yielding specific diastereomers. nih.govdiva-portal.org This level of control is crucial in medicinal chemistry, as different diastereomers of a drug can exhibit vastly different pharmacological activities. The stereochemical outcome of such reactions is often dictated by the reaction mechanism, with SN2 reactions typically leading to an inversion of configuration and S_N1 reactions often resulting in a racemic or diastereomeric mixture. oregonstate.eduutexas.edu
Table 2: Types of Stereoisomers in Substituted Indolizinones
| Stereoisomer Type | Description | Key Differentiator |
| Enantiomers | Non-superimposable mirror images. | Opposite configuration at all stereocenters. |
| Diastereomers | Stereoisomers that are not mirror images. | Different configuration at one or more, but not all, stereocenters. |
Advanced Methodologies for Determination of Absolute and Relative Stereochemistry in this compound Derivatives
A definitive assignment of the absolute and relative stereochemistry of this compound and its derivatives is critical for understanding their structure-activity relationships. A variety of advanced analytical techniques are employed for this purpose.
X-ray Crystallography: Single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional structure of a molecule, including the absolute configuration if a heavy atom is present or through the use of anomalous dispersion. The relative configurations of all stereocenters can be established with high precision. For example, the relative configuration of a 7-hydroxy indolizidin-2-one derivative was unequivocally confirmed by X-ray analysis. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: While typically used for structural elucidation, advanced NMR techniques can also provide stereochemical information. The nuclear Overhauser effect (NOE) can be used to determine the relative stereochemistry by identifying protons that are close in space. Chiral derivatizing agents can be used to convert enantiomers into diastereomers, which can then be distinguished by NMR. Furthermore, quantitative 1H NMR (qNMR) has been developed for the simultaneous quantification of indole (B1671886) alkaloids, demonstrating the power of NMR in complex mixture analysis. nih.gov
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful technique for the separation of enantiomers. nih.govmdpi.com This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Chiral HPLC is widely used for determining the enantiomeric purity of a sample and for the preparative separation of enantiomers. nih.govmdpi.comwvu.edunih.gov
Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. The resulting spectrum is characteristic of the molecule's absolute configuration and conformation in solution.
Table 3: Advanced Methodologies for Stereochemical Determination
| Methodology | Principle | Application | Reference |
| X-ray Crystallography | Diffraction of X-rays by a single crystal. | Unambiguous determination of absolute and relative stereochemistry in the solid state. | nih.gov |
| Advanced NMR Spectroscopy (NOE, Chiral Derivatizing Agents) | Exploits through-space interactions and the formation of diastereomeric derivatives. | Determination of relative stereochemistry and analysis of enantiomeric composition. | nih.gov |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Separation and quantification of enantiomers. | nih.govmdpi.com |
| Circular Dichroism (CD) Spectroscopy | Differential absorption of circularly polarized light by chiral molecules. | Determination of absolute configuration and conformation in solution. | nih.gov |
Computational and Theoretical Studies of Hexahydro 8a Methyl 7 1h Indolizinone
Molecular Orbital Theory and Quantum Chemical Calculations for Hexahydro-8a-methyl-7(1H)-Indolizinone Reactivity
Molecular orbital (MO) theory and quantum chemical calculations are fundamental in predicting the reactivity of molecules like this compound. These methods focus on the analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and symmetry of these orbitals are key determinants of a molecule's chemical behavior.
The energy gap between the HOMO and LUMO is a critical parameter for assessing the kinetic stability of a molecule. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more readily polarizable and reactive. For this compound, the locations of the HOMO and LUMO can predict its susceptibility to nucleophilic or electrophilic attack. The nitrogen atom and the carbonyl oxygen are expected to influence the electron distribution significantly, with the lone pairs of electrons on these atoms likely contributing to the HOMO. The LUMO, conversely, is likely to be centered around the carbonyl group, making it the primary site for nucleophilic attack.
Quantum chemical calculations can also be employed to generate molecular electrostatic potential (MEP) maps. These maps visualize the electron density distribution and are invaluable for identifying regions of positive and negative electrostatic potential, thereby predicting sites for intermolecular interactions.
Density Functional Theory (DFT) Studies on Electronic Structure and Stability of this compound
Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules. DFT calculations for this compound can provide accurate geometries and energies for different conformations. The stability of substituted indolizine (B1195054) derivatives has been evaluated based on calculated heats of formation and the energy gap between frontier molecular orbitals. niscpr.res.in
In DFT studies of related indole (B1671886) derivatives, the B3LYP functional with the 6-31G basis set has been utilized to calculate heats of formation. niscpr.res.in For a more detailed analysis of reactivity, functionals like B3LYP with larger basis sets such as cc-pVQZ and models like the Conductor-like Polarizable Continuum Model (C-PCM) can be employed to simulate solvent effects. mdpi.com Such calculations allow for the determination of global reactivity descriptors, including ionization potential, electron affinity, chemical potential, and molecular hardness, which collectively characterize the molecule's stability and reactivity. mdpi.com
Below is a table summarizing common computational parameters used in DFT studies of similar heterocyclic compounds.
| Computational Parameter | Examples of Use in Similar Systems | Relevance to this compound |
| Functional | B3LYP, M06-2X, ωB97XD, CAM-B3LYP mdpi.com | Used to approximate the exchange-correlation energy in the DFT calculation, impacting the accuracy of the results. |
| Basis Set | 6-31G, 6-311++G(d,p), cc-pVQZ niscpr.res.inmdpi.com | Describes the atomic orbitals used in the calculation; larger basis sets generally provide more accurate results. |
| Solvation Model | C-PCM mdpi.com | Accounts for the effects of a solvent on the molecule's properties, which is crucial for predicting reactivity in solution. |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions of this compound Systems
Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules over time. For this compound, MD simulations can provide detailed insights into its conformational flexibility and how it interacts with other molecules, such as solvents or biological macromolecules. nih.govnih.gov
The fused ring system of this compound can exist in multiple conformations. MD simulations can explore the potential energy surface of the molecule to identify the most stable conformers and the energy barriers between them. This information is critical for understanding its behavior in different environments.
Furthermore, MD simulations can elucidate the nature of intermolecular interactions. By simulating the molecule in a solvent box, one can study the formation and dynamics of hydrogen bonds and other non-covalent interactions. mdpi.com In the context of drug design, MD simulations can be used to model the interaction of this compound and its derivatives with a target protein, providing a dynamic view of the binding process and helping to identify key interactions that contribute to binding affinity. researchgate.net
In Silico Screening and Rational Design Principles for this compound Derivatives
In silico screening and rational design are essential components of modern drug discovery and materials science. These computational approaches leverage our understanding of molecular interactions to design new molecules with desired properties. For this compound, these techniques can be used to design derivatives with enhanced biological activity or improved material properties.
Rational design often begins with identifying a target, such as a receptor or enzyme. Molecular docking, a key in silico technique, can then be used to predict the binding mode and affinity of a library of virtual compounds based on the this compound scaffold. This allows for the rapid screening of thousands of potential derivatives to identify promising candidates for synthesis and further testing. The design of indolicidin (B8082527) analogues, for example, has been guided by molecular dynamics simulations to enhance antimicrobial activity while reducing toxicity. nih.gov
The principles of rational design also involve modifying the lead compound to optimize its properties. This can include altering substituent groups to improve binding affinity, enhance solubility, or modify electronic properties. For instance, DFT calculations on isoindigo derivatives have shown that the nature and position of electron-withdrawing substituents significantly affect the HOMO-LUMO gap and, consequently, the molecule's photophysical properties. uow.edu.aunih.govmdpi.com This knowledge can be applied to rationally design this compound derivatives with specific electronic characteristics.
The following table outlines some in silico techniques and their application in the rational design of derivatives.
| In Silico Technique | Application in Rational Design | Example from Similar Systems |
| Molecular Docking | Predicts the preferred orientation of a molecule when bound to a target, estimating binding affinity. | Used to study the interactions of indolizine derivatives with the COX-2 receptor. mdpi.com |
| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups required for biological activity. | Can be developed from known active compounds to screen for novel scaffolds. |
| Quantitative Structure-Activity Relationship (QSAR) | Correlates the chemical structure of compounds with their biological activity to predict the activity of new compounds. | Can be used to build models that predict the potency of this compound derivatives. |
| Virtual Screening | Computationally screens large libraries of compounds against a target to identify potential hits. | Enables the rapid identification of promising derivatives for further investigation. |
Advanced Analytical Methodologies in Hexahydro 8a Methyl 7 1h Indolizinone Research
Spectroscopic Techniques for Structural Elucidation Beyond Basic Identification
While fundamental NMR and IR spectroscopy are indispensable for confirming the basic connectivity of hexahydro-8a-methyl-7(1H)-indolizinone, a deeper understanding of its complex stereochemistry requires more advanced approaches.
The rigid, bicyclic framework of this compound contains multiple stereocenters, leading to complex proton and carbon NMR spectra. Advanced two-dimensional (2D) NMR experiments are essential for assigning signals and defining the relative stereochemistry.
Nuclear Overhauser Effect (nOe) based experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy), are particularly powerful. These techniques detect through-space correlations between protons that are in close proximity, typically within 5 Å. For the this compound core, the key nOe correlation for defining the cis- or trans-fusion of the rings is between the bridgehead proton (H-8a) and protons on the adjacent ring. For instance, in a study of a related polyhydroxyindolizidinone derivative, the observation of a strong nOe between H-8a and H-5 was critical in establishing a cis-fused ring system. nih.gov Similarly, the stereochemistry of substituents can be determined by observing nOe correlations between the substituent's protons and protons on the indolizinone scaffold. nih.govbeilstein-journals.org
Table 1: Representative nOe Correlations for Stereochemical Assignment of a Hypothetical Substituted this compound Derivative
| Interacting Protons | Observed nOe Intensity | Inferred Stereochemical Relationship |
| H-8a / H-5 | Strong | cis-Ring Fusion |
| H-8a / H-1α | None | trans relationship between H-8a and H-1α |
| Methyl (C8a-CH₃) / H-1β | Strong | Methyl group is on the same face as H-1β |
| Methyl (C8a-CH₃) / H-8β | Strong | Methyl group is on the same face as H-8β |
Chiroptical Spectroscopy (CD/ORD) for this compound Stereochemistry
This compound is a chiral molecule, and determining its absolute stereochemistry is crucial. Chiroptical techniques, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), measure the differential absorption of left- and right-circularly polarized light by a chiral molecule. youtube.com These methods are particularly sensitive to the three-dimensional arrangement of chromophores within the molecule.
The key chromophore in this compound is the amide (lactam) group. The sign and intensity of the Cotton effect (CE) associated with the n→π* electronic transition of the amide chromophore (typically around 220-240 nm) can often be correlated with the absolute configuration of the adjacent stereocenters, particularly the bridgehead carbon (C-8a). acs.orgnih.gov For some classes of bicyclic lactams, empirical "helicity rules" have been developed that link the sign of the observed CE to the torsional angle of the amide unit, which is in turn dictated by the ring's stereochemistry. tandfonline.comicho.edu.pl For instance, a positive CE for the n→π* transition might correspond to an (S) configuration at the bridgehead, while a negative CE would indicate an (R) configuration. icho.edu.pl
The analysis often involves comparing the experimental CD spectrum with spectra predicted by time-dependent density functional theory (TD-DFT) calculations for different stereoisomers. nih.gov This combination of experimental measurement and theoretical calculation provides a powerful, non-destructive method for assigning the absolute configuration of chiral indolizinone derivatives. nih.govnih.gov
Mass Spectrometry Approaches for Reaction Monitoring and Product Characterization of this compound Systems
Mass spectrometry (MS) is a vital tool for monitoring the progress of reactions that synthesize or modify this compound. By coupling a mass spectrometer to a liquid chromatography system (LC-MS), chemists can track the disappearance of reactants and the appearance of intermediates and the final product in real-time. tandfonline.com This is particularly useful in optimizing reaction conditions such as temperature, time, and catalyst loading.
In terms of product characterization, high-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which is used to confirm the elemental composition of the synthesized molecule. For this compound (C₉H₁₅NO), the expected exact mass would be calculated and compared to the experimental value, typically with an error of less than 5 ppm.
Tandem mass spectrometry (MS/MS) is used to study the fragmentation patterns of the parent ion. The way the molecule breaks apart upon collision-induced dissociation provides structural information that corroborates the proposed structure. For related alkaloid structures like indolizidines and pyrrolizidines, characteristic fragmentation patterns have been established. nih.govmjcce.org.mkscirp.org For this compound, common fragmentation pathways would likely involve cleavages of the bicyclic ring system.
Table 2: Predicted ESI-MS/MS Fragmentation for Protonated this compound ([M+H]⁺ = m/z 154.12)
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Structural Implication |
| 154.12 | 126.13 | CO | Loss of the carbonyl group |
| 154.12 | 111.10 | C₃H₇ (propyl radical) | Cleavage of the five-membered ring |
| 154.12 | 84.08 | C₄H₈N (pyrrolidine fragment) | Cleavage across the bicyclic system |
| 154.12 | 70.07 | C₅H₈O (piperidone fragment) | Cleavage across the bicyclic system |
X-ray Crystallography for Definitive Absolute Stereochemistry and Conformation of this compound Derivatives
While spectroscopic methods provide powerful evidence for structure and stereochemistry, single-crystal X-ray crystallography is the gold standard for the unambiguous determination of a molecule's three-dimensional structure. This technique provides precise information on bond lengths, bond angles, and torsional angles, revealing the exact conformation of the molecule in the solid state.
Q & A
Q. What are the optimized synthetic routes for hexahydro-8a-methyl-7(1H)-indolizinone, and how do reaction conditions influence yields?
The synthesis of indolizinones can be achieved via Rhodium(III)-catalyzed sequential C(sp²)-H activation, enabling intramolecular cascade annulation with excellent functional-group tolerance . For derivatives, room-temperature reactions using anhydrous MgSO₄ as a drying agent and purification via silica gel chromatography are common. For example, allyl-substituted derivatives achieve 93% yields, while benzyl-substituted analogs vary (40–76%) due to steric hindrance or electronic effects . Methodological optimization should include solvent selection, catalyst loading, and post-reaction purification steps to address yield discrepancies.
Q. Which analytical techniques are critical for characterizing this compound derivatives?
High-resolution mass spectrometry (HR-MS) and multinuclear NMR (¹H, ¹³C, COSY, HMBC) are essential. For instance, ¹H-NMR chemical shifts at δ 9.14 (s, 1H) and HMBC correlations help confirm carbonyl and aromatic moieties in benzyl-substituted indolizinones . COSY correlations (e.g., H-6/H₂-7/H₂-8) and HMBC cross-peaks (e.g., H₂-12 to C-5/C-6) are used to map hexahydroindolizinone frameworks . HR-MS data (e.g., [M]⁺ at m/z 318.0826) validate molecular formulas .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
The compound is classified under GHS for acute oral toxicity (H302), skin irritation (H315), and respiratory tract irritation (H335). Use PPE (gloves, goggles, lab coats), work in fume hoods, and maintain emergency eyewash/shower stations. Consult safety data sheets (SDS) for spill management and first-aid measures (e.g., immediate medical consultation for ingestion) .
Advanced Research Questions
Q. How can stereochemical control be achieved during indolizinone functionalization?
Indolizinones exhibit inherent stereochemical relay in reactions like hydrogenation and Diels-Alder cycloaddition. For example, the diene system in the core structure allows regio- and stereoselective modifications. Activating the vinylogous amide moiety (e.g., via Lewis acids) enhances nucleophilic addition while preserving stereochemistry . Computational modeling of transition states and chiral catalysts (e.g., Rh(III) complexes) can further refine enantioselectivity .
Q. What structural features of indolizinones enable selective targeting of biological targets like the c-myc G-quadruplex?
3,8a-Disubstituted indolizinones adopt distorted configurations that complement the parallel G-quadruplex topology. The planar aromatic system and substituent positioning (e.g., electron-withdrawing groups at C-3) enhance π-π stacking and hydrogen bonding with DNA. In vitro assays show downregulation of c-myc transcription in cancer cells, validated via luciferase reporter systems and qPCR . Structure-activity relationship (SAR) studies should prioritize substituent polarity and spatial orientation.
Q. How can data contradictions in synthetic yields or spectral interpretations be resolved?
Low yields (e.g., 40% for dimethoxybenzyl derivatives ) may arise from steric hindrance or competing side reactions. Use kinetic studies (e.g., in situ IR monitoring) to identify intermediates. For spectral ambiguities, employ 2D NMR (NOESY, ROESY) to differentiate regioisomers or confirm intramolecular hydrogen bonding. Cross-validate with X-ray crystallography when possible .
Q. What role do protic solvents play in cycloisomerization reactions of indolizinone precursors?
Protic solvents (e.g., MeOH, H₂O) mediate cycloisomerization by stabilizing zwitterionic intermediates during alkyne hydration. This facilitates [1,3]-sigmatropic shifts and lactamization, as demonstrated in benz[g]indolizinone synthesis. Solvent polarity and pH adjustments can modulate reaction rates and regioselectivity .
Q. How can indolizinones serve as scaffolds for complex natural product synthesis?
The tricyclic core of indolizinones is amenable to annulation and alkylation (e.g., Scheme 1 ). Applications include synthesizing Erythrina alkaloids (e.g., 3-demethoxyerythratidinone) via benzindolizinone intermediates . Strategic functionalization (e.g., ene reactions with PTAD ) introduces diversity while retaining bioactivity.
Q. What mechanistic insights explain the anticancer activity of indolizinone derivatives?
Indolizinones induce apoptosis via phosphodiesterase 3A–schlafen 12 pathways, independent of enzymatic inhibition. For example, nauclefine triggers caspase-3/7 activation and mitochondrial membrane depolarization, validated via flow cytometry and Western blotting . Transcriptomic profiling (RNA-seq) and kinase inhibition assays can identify off-target effects.
Q. How does the vinylogous amide in indolizinones influence reactivity in multicomponent reactions?
The vinylogous amide’s reduced nucleophilicity necessitates activation (e.g., protonation or coordination with transition metals) for cross-coupling or cycloaddition. For example, Rh(III)-catalyzed C-H activation leverages this moiety for regioselective arylations . DFT calculations can predict sites of electrophilic attack .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
